molecular formula C26H24N2O4S2 B2812035 [3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone CAS No. 866865-91-0

[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone

Cat. No. B2812035
CAS RN: 866865-91-0
M. Wt: 492.61
InChI Key: LUNCNTMPXXEJKU-UHFFFAOYSA-N
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Description

“[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone” is a chemical compound with the molecular formula C26H24N2O4S2 and a molecular weight of 492.61. It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Anti-Estrogenic Activity

The synthesis of certain compounds, such as dihydronaphthalene isomers, through reactions involving similar structures to the chemical , demonstrates their application in anti-estrogenic activities. These compounds have shown potent antiestrogenic activity, as evidenced by their high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol (Jones et al., 1979).

Anticancer Properties

1,4‐Naphthoquinones, which can be structurally related to the specified chemical, have been utilized in synthesizing pharmaceutically active agents. Recent studies demonstrate that certain derivatives exhibit potent cytotoxic activity against human cancer cell lines, indicating potential applications in cancer treatment. These compounds have shown low toxicity in normal human kidney cells, making them promising agents in cancer therapy (Ravichandiran et al., 2019).

HIV Protease Inhibitors

Compounds synthesized from similar molecular frameworks have been used in the development of HIV protease inhibitors. These include novel intermediates subjected to various chemical reactions, leading to the synthesis of HIV protease inhibitors. This underscores the potential application of such chemicals in antiviral therapies (Gurjar et al., 1997).

Electrochemical Synthesis with Anti-Stress Oxidative Properties

Electrochemically synthesized derivatives from related compounds have shown promising anti-stress oxidative properties. These findings suggest potential applications in stress-related conditions and oxidative damage mitigation (Largeron & Fleury, 1998).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, resulting in the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, viral replication, cancer progression, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The solubility of the compound in water and alcohol suggests that it may be well-absorbed in the body The compound’s molecular weight and structure suggest that it may be distributed throughout the body and metabolized by the liver

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has significant effects at the molecular and cellular level. These effects could include alterations in gene expression, enzymatic activity, cellular signaling, and more.

properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-9-14-21(17(2)15-16)28-26-25(34(30,31)20-12-10-19(32-3)11-13-20)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNCNTMPXXEJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone

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